Spectroscopic Elucidation of 4,6-dichloro-N-ethylpyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Spectroscopic Elucidation of 4,6-dichloro-N-ethylpyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Structural Imperative in Pyrimidine Synthesis
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise functionalization of the pyrimidine ring is a critical determinant of biological activity. Consequently, the unequivocal structural confirmation of novel pyrimidine derivatives is not merely a procedural step but a foundational pillar of the discovery process. This technical guide provides an in-depth analysis of the spectroscopic data for 4,6-dichloro-N-ethylpyrimidin-2-amine, a key intermediate in the synthesis of targeted therapeutics.
As a Senior Application Scientist, my experience has consistently shown that a multi-technique spectroscopic approach is essential for unambiguous structural verification. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the molecular puzzle. This guide will not only present the spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, empowering researchers to apply these principles to their own work.
The synthesis of 4,6-dichloro-N-ethylpyrimidin-2-amine, often achieved through the chemoselective nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with ethylamine, requires careful monitoring and characterization to ensure the desired regioselectivity and purity.[1] The following sections are designed to serve as a comprehensive reference for the spectroscopic characterization of this important building block.
Molecular Structure and Logic of Analysis
The logical workflow for the characterization of a synthesized compound like 4,6-dichloro-N-ethylpyrimidin-2-amine is a systematic process of purification followed by spectroscopic confirmation.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4,6-dichloro-N-ethylpyrimidin-2-amine, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a direct map of the hydrogen atoms in the molecule, revealing their chemical environment and proximity to one another.
Table 1: ¹H NMR Spectral Data of 4,6-dichloro-N-ethylpyrimidin-2-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.14 | Triplet (t) | 1H | 5.2 | -NH- |
| 6.84 | Singlet (s) | 1H | - | H-5 (pyrimidine ring) |
| 3.25 | Doublet of Quartets (dq) | 2H | 5.5, 7.2 | -CH₂- (ethyl group) |
| 1.10 | Triplet (t) | 3H | 7.3 | -CH₃ (ethyl group) |
| Solvent: DMSO-d₆. Data sourced from a peer-reviewed study.[1] |
Insight and Interpretation:
The ¹H NMR spectrum is highly informative. The downfield triplet at 8.14 ppm is characteristic of an N-H proton, with the triplet multiplicity arising from coupling to the adjacent -CH₂- group of the ethyl moiety. The singlet at 6.84 ppm is assigned to the sole proton on the pyrimidine ring at the C-5 position. Its singlet nature confirms the absence of adjacent protons. The ethyl group gives rise to a classic pattern: a doublet of quartets for the -CH₂- group at 3.25 ppm, coupled to both the -NH- proton and the -CH₃- protons, and a triplet for the terminal -CH₃ group at 1.10 ppm, coupled to the -CH₂- group.[1]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified 4,6-dichloro-N-ethylpyrimidin-2-amine and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.[2] The choice of DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable -NH proton.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2][3]
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum. Utilize a spectral width of approximately 12 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 16 or more) should be averaged to achieve a good signal-to-noise ratio.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are inherently less sensitive and require a greater number of scans.[4]
Table 2: Predicted ¹³C NMR Spectral Data of 4,6-dichloro-N-ethylpyrimidin-2-amine
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~162.5 | C-4, C-6 |
| ~160.0 | C-2 |
| ~108.0 | C-5 |
| ~39.0 | -CH₂- (ethyl group) |
| ~14.5 | -CH₃ (ethyl group) |
| Note: These are predicted values based on the analysis of structurally related compounds and established ¹³C NMR chemical shift databases.[5] Experimental verification is recommended. |
Insight and Interpretation:
The three carbon atoms of the pyrimidine ring are expected to appear in the downfield region (100-170 ppm). The two chlorine-bearing carbons, C-4 and C-6, would be the most downfield due to the strong deshielding effect of the electronegative chlorine atoms. The C-2 carbon, attached to three nitrogen atoms, will also be significantly downfield. The C-5 carbon, bonded to a hydrogen, is expected to be the most upfield of the ring carbons. The aliphatic carbons of the ethyl group will appear in the upfield region, with the -CH₂- carbon around 39 ppm and the -CH₃- carbon around 14.5 ppm.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the NMR probe to the ¹³C frequency.[3]
-
Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A spectral width of 200-220 ppm is appropriate. Due to the low sensitivity, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.[3][4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.
Table 3: Key IR Absorption Bands for 4,6-dichloro-N-ethylpyrimidin-2-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Medium, Sharp | N-H stretching (secondary amine) |
| ~3100-3000 | Medium-Weak | C-H stretching (aromatic/vinylic) |
| ~2980-2850 | Medium | C-H stretching (aliphatic -CH₂, -CH₃) |
| ~1620-1580 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1550 | Strong | N-H bending |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~800-750 | Strong | C-Cl stretching |
| Note: These assignments are based on the analysis of the closely related 2-amino-4,6-dichloropyrimidine and general IR correlation tables.[6] |
Insight and Interpretation:
The IR spectrum provides key confirmatory evidence for the structure. The presence of a single, sharp band in the 3350-3310 cm⁻¹ region is a strong indicator of a secondary amine (-NH-) group, distinguishing it from a primary amine which would show two bands.[4][6] The C-H stretching vibrations are separated into aromatic (pyrimidine ring) and aliphatic (ethyl group) regions. The strong absorptions in the 1620-1580 cm⁻¹ range are characteristic of the pyrimidine ring's C=N and C=C bond stretching vibrations. A strong band around 1550 cm⁻¹ is expected for the N-H bending vibration. Finally, the presence of strong bands in the lower wavenumber region (around 800-750 cm⁻¹) is indicative of the C-Cl stretching vibrations.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 4,6-dichloro-N-ethylpyrimidin-2-amine sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[3] Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) would be a suitable technique.
Table 4: Predicted Mass Spectrometry Data for 4,6-dichloro-N-ethylpyrimidin-2-amine
| m/z | Predicted Assignment | Comments |
| 191/193/195 | [M]⁺ | Molecular ion. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of two chlorine atoms. |
| 176/178/180 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 163/165/167 | [M - C₂H₄]⁺ | McLafferty-type rearrangement with loss of ethene. |
| 156/158 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 121 | [M - Cl - Cl]⁺ | Loss of both chlorine radicals. |
| Note: The fragmentation pattern is predicted based on established fragmentation rules for amines and halogenated heterocycles.[7][8] The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for chlorine-containing fragments. |
Insight and Interpretation:
The most critical piece of information from the mass spectrum is the molecular ion peak. For 4,6-dichloro-N-ethylpyrimidin-2-amine (C₆H₇Cl₂N₃), the molecular weight is approximately 192.05 g/mol . However, due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks at m/z 191, 193, and 195.[7] The relative intensities of these peaks provide a definitive signature for the presence of two chlorine atoms.
The fragmentation will likely proceed through several pathways. Alpha-cleavage next to the amine nitrogen could lead to the loss of a methyl radical ([M - 15]⁺). A characteristic fragmentation for N-ethyl amines is the loss of ethene via a McLafferty-type rearrangement, which would give a prominent peak at [M - 28]⁺.[7] Successive losses of chlorine atoms are also expected.
Caption: Predicted Major Fragmentation Pathways in EI-MS.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[3]
-
GC Conditions:
-
Injector: Splitless mode, temperature ~250 °C.
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: ~230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion
The structural elucidation of 4,6-dichloro-N-ethylpyrimidin-2-amine is a clear demonstration of the power of a synergistic, multi-technique spectroscopic approach. While ¹H NMR provides definitive data on the proton framework, ¹³C NMR (even when predicted) maps the carbon skeleton. IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides crucial information about the elemental composition through isotopic patterns. By integrating the data from these techniques, researchers can achieve a high degree of confidence in the structure and purity of their synthesized compounds, a critical requirement for advancing drug discovery programs.
References
-
Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531. Available at: [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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SpectraBase. (n.d.). 2-Pyrimidinamine, 4,6-dichloro-N-ethyl-. Available at: [Link]
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ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
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PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. Available at: [Link]
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NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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